molecular formula C14H25NO11 B1249293 1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside

1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B1249293
M. Wt: 383.35 g/mol
InChI Key: MRKTUVZZZRUSQR-URSAZOBZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a 2-deoxy-alpha-D-glucoside. It derives from a myo-inositol.

Scientific Research Applications

Understanding Neurochemical Alterations

1D-myo-inositol 2-acetamido-2-deoxy-alpha-D-glucopyranoside, through its role as myo-inositol, has been extensively studied in neurochemistry, particularly using Magnetic Resonance Spectroscopy (MRS). Research indicates its utility in understanding the neurochemical alterations associated with various conditions such as Hepatitis C Virus (HCV) infection, where significant increases in myo-inositol levels were observed, suggesting its role as an important marker of inflammation (Nagarajan et al., 2012). Similarly, studies on patients with type 2 diabetes and major depression highlighted alterations in myo-inositol concentrations, implying its potential in understanding the biochemical basis of mood disorders (Ajilore et al., 2007).

Diagnostic Applications in Cancer

The compound also finds relevance in cancer diagnostics. For instance, the use of 2-acetamido-2-deoxy-glucopyranoside β-(1→4)-galactosyltransferase (GT) as a diagnostic marker for ovarian cancer was explored. Although significant differences in enzyme activity levels were noted between patients and controls, researchers advocate for caution in interpreting GT's diagnostic value due to overlapping activity levels and lack of correlation with tumor size (Madiyalakan et al., 1987).

Investigating Biochemical Pathways in Neurological Disorders

Further studies have demonstrated the compound's involvement in the biochemical pathways of various neurological disorders. For instance, abnormal concentrations of myo-inositol have been associated with Alzheimer's disease, suggesting alterations in neuronal viability and cellular energy metabolism (Moats et al., 1994). Additionally, the role of myo-inositol in managing gestational diabetes mellitus in pregnant women has been highlighted, with supplementation leading to reduced incidence rates and delivering of macrosomia fetuses (D’Anna et al., 2013).

Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-3(17)15-5-7(19)6(18)4(2-16)25-14(5)26-13-11(23)9(21)8(20)10(22)12(13)24/h4-14,16,18-24H,2H2,1H3,(H,15,17)/t4-,5-,6-,7-,8?,9-,10+,11-,12-,13?,14-/m1/s1

InChI Key

MRKTUVZZZRUSQR-URSAZOBZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O

Synonyms

1-inosityl-2-acetamido-2-deoxyglucopyranoside
GlcNAc-Ins

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.